Oxirane, (1-methylpropyl)-

Description

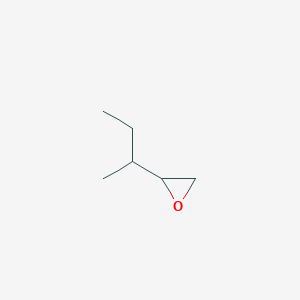

Structure

2D Structure

3D Structure

Properties

CAS No. |

70639-23-5 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

2-butan-2-yloxirane |

InChI |

InChI=1S/C6H12O/c1-3-5(2)6-4-7-6/h5-6H,3-4H2,1-2H3 |

InChI Key |

OVFUAYYHQWUHCD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1CO1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of the Oxirane Ring

Nucleophilic Ring-Opening Reactions of the Oxirane Compound

Nucleophilic ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. The regioselectivity and stereochemistry of these reactions are highly dependent on the reaction conditions.

Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group. libretexts.org This activation facilitates the nucleophilic attack. For an unsymmetrical epoxide like (1-methylpropyl)-oxirane, the regioselectivity of the nucleophilic attack depends on the substitution pattern of the epoxide carbons.

The reaction can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orgopenstax.org The transition state has significant carbocationic character, with the positive charge being more stabilized on the more substituted carbon atom. libretexts.orglibretexts.org Consequently, the nucleophile preferentially attacks the more substituted (secondary) carbon atom. libretexts.orgyoutube.com This is in contrast to the steric hindrance that typically governs SN2 reactions. For example, the reaction of 1,2-epoxybutane (B156178) with methanol (B129727) under acidic conditions yields 1-methoxy-2-butanol as the major product. youtube.com

The mechanism involves the following steps:

Protonation of the epoxide oxygen: This step is a rapid equilibrium.

Nucleophilic attack: The nucleophile attacks one of the electrophilic carbon atoms of the protonated epoxide.

Deprotonation: The resulting oxonium ion is deprotonated to yield the final product.

The regioselectivity is a result of the electronic effects outweighing steric effects in the transition state. The partial positive charge that develops on the carbon atoms during the C-O bond cleavage is better stabilized by the alkyl group at the secondary carbon.

Table 1: Regioselectivity in Acid-Catalyzed Ring Opening of (1-methylpropyl)-oxirane

| Nucleophile | Major Product | Minor Product |

| H₂O/H⁺ | 1,2-Butanediol (B146104) | 1,2-Butanediol |

| CH₃OH/H⁺ | 1-Methoxy-2-butanol | 2-Methoxy-1-butanol |

| HBr | 1-Bromo-2-butanol | 2-Bromo-1-butanol |

Base-Catalyzed Ring Opening Mechanisms and Regioselectivity

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds via a classic SN2 mechanism. youtube.com The nucleophile directly attacks one of the epoxide carbons, and the reaction does not involve a carbocation-like intermediate. Due to the SN2 nature of the reaction, steric hindrance is the dominant factor determining the site of attack.

For (1-methylpropyl)-oxirane, the nucleophile will preferentially attack the less sterically hindered carbon atom, which is the primary carbon. libretexts.orgopenstax.orgkhanacademy.org This leads to the formation of a product where the nucleophile is attached to the C1 carbon and the hydroxyl group is on the C2 carbon. For instance, the reaction of 1,2-epoxybutane with sodium methoxide in methanol yields 2-methoxy-1-butanol as the major product.

The mechanism involves:

Nucleophilic attack: The strong nucleophile attacks the less substituted carbon of the epoxide ring.

Protonation: The resulting alkoxide is protonated by the solvent (e.g., water or alcohol) in a subsequent workup step to give the final product.

The regioselectivity is highly predictable and favors the formation of the product resulting from attack at the less substituted carbon. researchgate.net

Table 2: Regioselectivity in Base-Catalyzed Ring Opening of (1-methylpropyl)-oxirane

| Nucleophile/Base | Major Product |

| OH⁻/H₂O | 1,2-Butanediol |

| CH₃O⁻/CH₃OH | 2-Methoxy-1-butanol |

| NH₃ | 1-Amino-2-butanol |

Stereochemical Course of Nucleophilic Ring-Opening

The nucleophilic ring-opening of epoxides is a stereospecific reaction. Both acid- and base-catalyzed reactions proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile. chemistrysteps.com This is a hallmark of the SN2 mechanism.

When a chiral epoxide, such as optically pure (R)-(+)-1,2-epoxybutane, undergoes ring-opening, the reaction leads to the formation of a product with a specific stereochemistry. acs.org The nucleophile attacks from the backside of the C-O bond, leading to an inversion of the stereocenter. For example, the reaction of (R)-(+)-1,2-epoxybutane with a nucleophile at the primary carbon will result in a product with the (R) configuration at the C2 carbon. Conversely, attack at the secondary carbon would lead to a product with the (S) configuration at that center.

This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the creation of stereochemically defined 1,2-difunctionalized compounds from chiral epoxides.

Epoxides react with hydrogen halides (HX) to form halohydrins. libretexts.org In the case of (1-methylpropyl)-oxirane, the reaction with HBr under acidic conditions will predominantly result in the attack of the bromide ion at the more substituted carbon, yielding 1-bromo-2-butanol. libretexts.org

The reaction with acetyl bromide (AcBr) can also lead to the formation of a bromoacetate derivative. The regioselectivity follows the same principles as other acid-catalyzed openings.

The reaction of (1-methylpropyl)-oxirane with alcohols can be catalyzed by either acid or base, leading to different regioisomers.

Acid-catalyzed: In the presence of an acid catalyst, an alcohol like methanol will attack the more substituted carbon of the protonated epoxide, yielding primarily 1-methoxy-2-butanol. youtube.com

Base-catalyzed: With an alkoxide, such as sodium methoxide, the attack occurs at the less substituted carbon, producing 2-methoxy-1-butanol as the major product. libretexts.orgopenstax.org

These reactions are synthetically useful for the preparation of alkoxy alcohols.

Amines and ammonia are effective nucleophiles for the ring-opening of epoxides, leading to the formation of β-amino alcohols. openstax.orggoogle.com This reaction typically proceeds under neutral or base-catalyzed conditions, following an SN2 mechanism.

The amine attacks the less sterically hindered carbon of the (1-methylpropyl)-oxirane ring. For example, the reaction with ammonia will yield 1-amino-2-butanol. The reaction with a primary amine, such as ethylamine, will produce N-ethyl-1-amino-2-butanol. A potential side reaction is the further reaction of the product amino alcohol with another molecule of the epoxide, leading to di- or poly-alkylation, which can be controlled by using an excess of the amine. mnstate.edu

Ring-Opening by Carbon Dioxide and Carbonylation Reactions

The strained three-membered ring of oxiranes, including Oxirane, (1-methylpropyl)-, allows for reactions with weak electrophiles like carbon dioxide and for transition-metal-catalyzed carbonylation reactions. These processes are of significant interest for chemical synthesis and polymer chemistry.

Reaction with Carbon Dioxide:

The copolymerization of carbon dioxide with terminal epoxides is a well-established method for producing aliphatic polycarbonates, which are valued for their biodegradability. nih.govresearchgate.net This reaction typically requires a catalyst, often a metal complex, to proceed efficiently. For terminal aliphatic epoxides similar to Oxirane, (1-methylpropyl)-, such as 1,2-epoxyhexane and 1,2-epoxyoctane, catalytic systems based on aluminum or cobalt have been shown to be effective. nih.govresearchgate.net The reaction involves the alternating insertion of the epoxide and CO2 into the growing polymer chain. The primary product is the polycarbonate, though the formation of the corresponding cyclic carbonate can be a significant side reaction, with selectivity depending on the catalyst and reaction conditions. researchgate.net

For long-alkyl-chain epoxides, high monomer conversion can be achieved under relatively mild conditions (e.g., 45–60 °C and elevated CO2 pressure), with selectivity for the polycarbonate product often exceeding 75%. researchgate.net

Carbonylation Reactions:

The insertion of carbon monoxide (CO) into the C-O bond of an epoxide ring is a powerful transformation for synthesizing valuable β-hydroxy esters and their derivatives. organic-chemistry.org The carbonylative ring-opening of terminal epoxides can be catalyzed by transition metal complexes, notably those containing cobalt, such as dicobalt octacarbonyl (Co₂(CO)₈). nih.gov These reactions can often be performed under mild conditions, including atmospheric pressure of CO and room temperature, using an alcohol like methanol as the solvent and nucleophile. organic-chemistry.orgnih.gov

For simple terminal aliphatic epoxides, this method provides good to excellent yields of the corresponding methyl β-hydroxy ester. organic-chemistry.org The reaction proceeds with high regioselectivity, with the nucleophilic attack occurring at the less sterically hindered primary carbon of the epoxide, leading to the formation of a linear ester product. A key advantage of this method is the retention of stereochemistry at the secondary carbon center of the epoxide. organic-chemistry.org

| Epoxide Substrate (Analogue) | Reagent | Catalyst System | Product Type | Yield / Selectivity | Reference |

|---|---|---|---|---|---|

| Propylene (B89431) Oxide | CO (1 atm), Methanol | Co₂(CO)₈ | Methyl 3-hydroxybutanoate | Up to 89% Yield | nih.gov |

| 1,2-Epoxyoctane | CO₂ (80 bar) | Aluminum aminotris(phenolate) / PPNCl | Poly(octene carbonate) | 46% Selectivity (at 60°C) | researchgate.net |

| 1,2-Epoxyhexane | CO₂ (80 bar) | Aluminum aminotris(phenolate) / PPNCl | Poly(hexene carbonate) | 77% Selectivity (at 45°C) | researchgate.net |

| 1,2-Butylene Oxide | CO₂ | Binary Schiff base cobalt / PPNCl | Poly(butylene carbonate) | >99% Selectivity (at 25°C) | nih.gov |

Electrophilic Transformations of the Oxirane Ring

The ring-opening of epoxides is significantly accelerated in the presence of acid catalysts. Lewis acids activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. This coordination polarizes the C-O bonds and enhances the electrophilicity of the ring carbons.

For an unsymmetrical terminal epoxide like Oxirane, (1-methylpropyl)-, which has a primary and a secondary carbon, the regioselectivity of the ring-opening depends on the reaction mechanism. Under Lewis acid catalysis, the mechanism often has significant SN1 character. The coordination of the Lewis acid to the oxygen atom leads to a transition state where a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom (the secondary carbon). Consequently, the nucleophile preferentially attacks this more electrophilic, secondary carbon.

Studies on isobutylene oxide, a close structural analog, show that the electron-donating effect of the alkyl groups stabilizes the partial positive charge on the tertiary carbon, directing nucleophilic attack to that site. Similarly, for Oxirane, (1-methylpropyl)-, the isobutyl group provides an electron-donating inductive effect, stabilizing the developing positive charge at the secondary carbon. Therefore, in a Lewis acid-catalyzed reaction, the major product results from the nucleophilic attack at the C2 (secondary) position.

However, the outcome is not always exclusive. Research on unfunctionalized terminal aliphatic epoxides like 1,2-epoxybutane shows that reactions with alcohol nucleophiles can yield mixtures of regioisomers, with selectivities of 50-60% for attack at the terminal (primary) carbon, indicating a complex interplay between electronic and steric factors even under acidic conditions.

Rearrangement and Isomerization Pathways of Substituted Oxiranes

Substituted oxiranes can undergo various rearrangement and isomerization reactions, typically under the influence of acids or strong bases.

Base-Catalyzed Rearrangements: When treated with strong, non-nucleophilic bases such as lithium dialkylamides, epoxides can isomerize into other functional groups. For terminal epoxides, a common pathway is the abstraction of a proton from a carbon adjacent to the oxirane ring (β-elimination), leading to the formation of an allylic alcohol. For Oxirane, (1-methylpropyl)-, this would involve the abstraction of a proton from the C3 methylene group, yielding 4-methylpent-1-en-2-ol. Another possible pathway is α-lithiation followed by ring-opening, which can lead to the formation of ketones.

Acid-Catalyzed Rearrangements: In the presence of Lewis or Brønsted acids, the epoxide oxygen is protonated or coordinated, generating an intermediate with carbocation-like character. This intermediate is susceptible to skeletal rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before being trapped by a nucleophile. For Oxirane, (1-methylpropyl)-, protonation and C-O bond cleavage would preferentially form a species with positive charge character at the secondary carbon. A subsequent 1,2-hydride shift from the adjacent tertiary carbon (C3) would generate a more stable tertiary carbocation, which upon reaction with a nucleophile or deprotonation could lead to various rearranged products. A common acid-catalyzed rearrangement for epoxides is the Meinwald rearrangement, which converts them into aldehydes or ketones.

Mechanistic Elucidation of Oxirane Transformations

The ring-opening of epoxides can proceed through different mechanistic pathways, primarily distinguished as concerted (SN2-like) or stepwise (SN1-like).

Concerted (SN2-like) Mechanism: This mechanism is characteristic of ring-opening reactions under neutral or basic conditions, where a strong nucleophile is present. The reaction involves a backside attack by the nucleophile on one of the epoxide carbons, leading to simultaneous C-Nuc bond formation and C-O bond cleavage in a single, concerted step. Due to steric hindrance, this attack occurs preferentially at the less substituted carbon atom. For Oxirane, (1-methylpropyl)-, the SN2 attack would occur at the primary carbon (C1), as it is less sterically hindered than the secondary carbon (C2).

Stepwise (SN1-like) Mechanism: Under acidic conditions, the mechanism shifts towards a more stepwise, SN1-like pathway. The initial step is the protonation or coordination of a Lewis acid to the epoxide oxygen, which makes it a better leaving group. This is followed by the cleavage of the C-O bond to form an intermediate that has significant carbocationic character. This intermediate is then rapidly captured by a nucleophile. This pathway is not a pure SN1 reaction because a full, discrete carbocation is generally not formed; rather, it is a hybrid mechanism where the C-O bond is substantially weakened or broken before the nucleophile attacks. The regioselectivity is determined by the stability of the partial positive charge in the transition state, favoring attack at the more substituted carbon. For Oxirane, (1-methylpropyl)-, this means attack occurs at the secondary carbon (C2).

The reactivity and regioselectivity of ring-opening reactions of Oxirane, (1-methylpropyl)- are governed by a balance of steric and electronic factors, with the dominant factor depending on the reaction conditions.

Steric Factors: Steric hindrance plays a decisive role in reactions proceeding via an SN2 mechanism (basic or neutral conditions). The isobutyl group attached to the secondary carbon (C2) creates significant steric bulk compared to the two hydrogens on the primary carbon (C1). Consequently, nucleophiles will preferentially attack the less hindered C1 position to minimize steric repulsion in the transition state.

Electronic Factors: Electronic effects are the primary determinants of regioselectivity in acid-catalyzed, SN1-like reactions. The isobutyl group is electron-donating through induction. In the protonated epoxide, this inductive effect helps to stabilize the partial positive charge that develops at the adjacent secondary carbon (C2) during C-O bond cleavage. The secondary carbon can better accommodate this positive charge than the primary carbon. As a result, the C2-O bond is weaker and more polarized, and nucleophilic attack is directed to the more electrophilic C2 position.

| Reaction Condition | Dominant Mechanism | Controlling Factor | Site of Nucleophilic Attack | Major Product Type |

|---|---|---|---|---|

| Basic / Neutral (Strong Nucleophile) | SN2-like (Concerted) | Steric Hindrance | C1 (Primary) | Linear / Terminal Substituted |

| Acidic (Lewis or Brønsted) | SN1-like (Stepwise character) | Electronic Stabilization | C2 (Secondary) | Branched / Internal Substituted |

Cooperative Catalysis in Oxirane Ring-Opening

The ring-opening of unsymmetrical epoxides, such as Oxirane, (1-methylpropyl)-, presents a significant challenge in achieving high regioselectivity and enantioselectivity. Cooperative catalysis has emerged as a powerful strategy to address this challenge, employing catalytic systems where two or more catalytic species work in concert to facilitate the reaction. This approach often leads to enhanced reactivity and selectivity compared to catalysis by a single agent.

Mechanistic investigations into the ring-opening of terminal epoxides have revealed the efficacy of bimetallic catalytic systems. In these systems, the mechanism typically involves the activation of both the epoxide and the nucleophile by different components of the catalyst. One of the most well-documented examples is the hydrolytic kinetic resolution (HKR) of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. rsc.orgunipd.it

The key to the high efficiency and selectivity of this catalytic system lies in a cooperative bimetallic mechanism. In the rate- and stereoselectivity-determining step, two (salen)Co(III) complexes participate. One complex functions as a Lewis acid, coordinating to the oxygen atom of the oxirane ring. This coordination polarizes the C-O bonds, rendering the epoxide more susceptible to nucleophilic attack. Simultaneously, a second (salen)Co(III) complex serves to deliver the nucleophile, in this case, a hydroxide ion. rsc.org This dual activation strategy effectively lowers the activation energy of the reaction and provides a highly organized transition state that dictates the stereochemical outcome.

The broad substrate scope of the (salen)Co(III)-catalyzed HKR has been demonstrated for a variety of terminal epoxides, including aliphatic epoxides like Oxirane, (1-methylpropyl)-. acs.orgacs.org The reaction affords both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric excess. This demonstrates the practical application of cooperative catalysis in the synthesis of valuable chiral building blocks from readily available racemic starting materials.

Detailed research findings on the hydrolytic kinetic resolution of racemic Oxirane, (1-methylpropyl)- using a chiral (salen)Co(III) catalyst are presented in the table below. The data highlights the exceptional enantioselectivity achieved through this cooperative catalytic approach.

| Substrate | Catalyst | Nucleophile | Isolated Yield of Recovered Epoxide (%) | Enantiomeric Excess (ee) of Recovered Epoxide (%) |

|---|---|---|---|---|

| (±)-Oxirane, (1-methylpropyl)- | (R,R)-(salen)Co(III)OAc | H₂O | 44 | >99 |

The mechanism of this cooperative catalysis involves a second-order dependence on the catalyst concentration, providing strong evidence for the involvement of two catalyst molecules in the rate-determining step. unipd.it Covalently linked bimetallic (salen) complexes have been synthesized to further probe and enhance this cooperative effect. These linked catalysts have shown significantly increased reactivity—up to two orders of magnitude greater—while maintaining the same high level of enantioselectivity as their monomeric counterparts. unipd.it This underscores the importance of the proximity and defined orientation of the two catalytic centers for efficient cooperative catalysis.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the molecular structure, dynamics, reaction rates, and chemical environments of atoms within a molecule. For reactions involving "Oxirane, (1-methylpropyl)-", NMR is crucial for understanding various mechanistic aspects.

The ring-opening reactions of epoxides like "Oxirane, (1-methylpropyl)-" can proceed via different mechanisms (e.g., SN1 or SN2), leading to the formation of regio- and stereoisomers. ¹H and ¹³C NMR spectroscopy are primary tools for distinguishing between these isomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the product molecules are highly sensitive to their local electronic and steric environments.

For instance, in the nucleophilic ring-opening of (R)-(+)-1,2-epoxybutane, the nucleophile can attack either the less substituted carbon (C1, normal attack) or the more substituted carbon (C2, abnormal attack), leading to two different regioisomers. Furthermore, the stereochemistry of the reaction (inversion or retention of configuration) can be determined by analyzing the coupling constants between vicinal protons, which are related to the dihedral angle between them as described by the Karplus equation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Hypothetical Regioisomers from the Ring-Opening of (1-methylpropyl)-oxirane with a Nucleophile (Nu)

| Atom | Product from Attack at C1 (e.g., 1-Nu-butan-2-ol) | Product from Attack at C2 (e.g., 2-Nu-butan-1-ol) |

| H1 | ~3.4 - 3.6 ppm | ~3.5 - 3.7 ppm |

| H2 | ~3.8 - 4.0 ppm | ~3.9 - 4.1 ppm |

| C1 | ~50 - 55 ppm | ~65 - 70 ppm |

| C2 | ~70 - 75 ppm | ~75 - 80 ppm |

| C3 | ~25 - 30 ppm | ~28 - 33 ppm |

| C4 | ~10 - 15 ppm | ~12 - 17 ppm |

Note: The exact chemical shifts will depend on the specific nucleophile and solvent used.

The progress of a chemical reaction involving "Oxirane, (1-methylpropyl)-" can be monitored in real-time using NMR spectroscopy. By acquiring spectra at regular intervals, the concentrations of reactants, intermediates, and products can be determined by integrating the areas of their characteristic NMR signals. This allows for the determination of reaction rates and the elucidation of the reaction mechanism.

For example, the rate of consumption of the epoxide and the formation of the ring-opened product can be followed to determine the rate law of the reaction. Kinetic studies on the atmospheric oxidation of 1,2-epoxybutane (B156178) by OH radicals have been performed, yielding important rate coefficients for atmospheric chemistry models copernicus.org. While this study was not conducted using traditional solution-phase NMR, the principles of monitoring reactant decay and product formation are analogous.

Table 2: Rate Coefficients for the Gas-Phase Reaction of 1,2-Epoxybutane with OH Radicals at 298 K

| Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

| 1,2-Epoxybutane | (1.98 ± 0.29) × 10⁻¹² | Tovar et al., 2022 copernicus.org |

The polymerization of "Oxirane, (1-methylpropyl)-" leads to the formation of poly(1,2-butylene oxide). The physical and chemical properties of this polymer are highly dependent on its microstructure, particularly its tacticity (the stereochemical arrangement of the side chains). Multidimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for determining the tacticity of the polymer chain tci-thaijo.org.

The tacticity is typically described in terms of diads (meso or racemic) and triads (isotactic, syndiotactic, or heterotactic). The chemical shifts of the carbons in the polymer backbone and the side chains are sensitive to these stereochemical arrangements. By analyzing the splitting patterns and relative intensities of the NMR signals, the degree of stereoregularity in the polymer can be quantified nih.govmdpi.com.

Table 3: Representative ¹³C NMR Chemical Shifts for Different Triad Sequences in Poly(1,2-butylene oxide)

| Carbon | Isotactic (mm) | Syndiotactic (rr) | Heterotactic (mr) |

| Backbone CH | ~75.0 ppm | ~74.5 ppm | ~74.8 ppm |

| Backbone CH₂ | ~73.5 ppm | ~73.0 ppm | ~73.2 ppm |

| Side Chain CH₂ | ~25.5 ppm | ~25.0 ppm | ~25.2 ppm |

| Side Chain CH₃ | ~10.5 ppm | ~10.0 ppm | ~10.2 ppm |

Note: These are representative values and can vary based on solvent and temperature.

Mass Spectrometry (MS) in Reaction Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in identifying reaction intermediates and elucidating reaction pathways by analyzing the fragmentation patterns of molecules. When "Oxirane, (1-methylpropyl)-" or its reaction products are subjected to mass spectrometry, they undergo ionization and fragmentation in a predictable manner libretexts.orgchemguide.co.uklibretexts.org.

The fragmentation pattern provides a "fingerprint" of the molecule, allowing for its identification. In the context of reaction pathway analysis, MS can be used to identify transient intermediates and byproducts, providing evidence for a proposed mechanism. For example, in the reaction of 1,2-epoxybutane, the detection of specific fragment ions can help to confirm the structure of the product and infer the reaction pathway researchgate.netyoutube.com.

Table 4: Expected Major Fragment Ions in the Mass Spectrum of (1-methylpropyl)-oxirane

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 86 | [C₅H₁₀O]⁺˙ | Molecular Ion |

| 71 | [C₄H₇O]⁺ | Loss of CH₃ radical |

| 57 | [C₃H₅O]⁺ | Loss of C₂H₅ radical |

| 43 | [C₂H₃O]⁺ | Cleavage of the oxirane ring |

| 29 | [C₂H₅]⁺ | Ethyl cation |

X-ray Diffraction (XRD) for Catalyst and Complex Structure Determination

X-ray diffraction is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In the context of reactions involving "Oxirane, (1-methylpropyl)-", XRD is crucial for characterizing the structure of solid catalysts used in its polymerization or other transformations. The diffraction pattern provides information about the crystal structure, phase composition, crystallite size, and lattice strain of the catalytic material researchgate.net.

Table 5: Representative XRD Data for a Beta Zeolite Catalyst Support

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 7.7 | 11.47 | 100 | (101) |

| 21.4 | 4.15 | 30 | (302) |

| 22.4 | 3.97 | 60 | (103) |

| 29.5 | 3.03 | 20 | (312) |

Note: The exact peak positions and intensities will vary depending on the specific synthesis and treatment of the zeolite.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These techniques are highly valuable for monitoring the progress of reactions involving "Oxirane, (1-methylpropyl)-" in real-time frontiersin.orgresearchgate.net. The disappearance of vibrational bands corresponding to the reactant and the appearance of new bands corresponding to the product can be used to track the reaction kinetics and identify key intermediates researchgate.net.

In the polymerization of 1,2-butylene oxide, for example, in-situ FTIR spectroscopy can be used to monitor the consumption of the epoxide monomer by observing the decrease in the intensity of the characteristic C-O-C stretching vibration of the oxirane ring nih.gov. Simultaneously, the growth of bands associated with the polyether backbone can be observed.

Table 6: Characteristic IR and Raman Bands for Monitoring the Polymerization of (1-methylpropyl)-oxirane

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Oxirane Ring | C-O-C symmetric stretch | ~830 - 850 | ~1250 - 1270 |

| Oxirane Ring | C-O-C asymmetric stretch | ~910 - 930 | Weak |

| Polyether | C-O-C stretch | ~1080 - 1150 | ~1080 - 1150 |

| C-H (alkane) | Stretch | ~2850 - 2960 | ~2850 - 2960 |

Chromatographic Techniques for Separation and Purity Assessment in Research (e.g., GC-MS, SEC for polymers)

Chromatographic techniques are indispensable tools in the research and analysis of "Oxirane, (1-methylpropyl)-", also known as 1,2-epoxybutane, and its polymeric derivatives. These methods allow for the effective separation, identification, and purity assessment of the compound, as well as the characterization of polymers synthesized from it. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like 1,2-epoxybutane, while Size-Exclusion Chromatography (SEC) is crucial for determining the molecular weight and molecular weight distribution of poly(1,2-butylene oxide).

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

Gas Chromatography-Mass Spectrometry is a premier analytical method for separating and identifying individual components within a volatile sample. In the context of "Oxirane, (1-methylpropyl)-", GC-MS serves to ascertain its purity, identify potential isomers or byproducts from synthesis, and quantify its presence in various matrices.

The separation in gas chromatography is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times. For "Oxirane, (1-methylpropyl)-", non-polar or mid-polarity columns, such as those with a poly(dimethyl siloxane) or a (5% diphenyl/95% dimethyl siloxane) stationary phase, are typically employed. The separation is further optimized by implementing a temperature program, where the column temperature is gradually increased to facilitate the elution of less volatile compounds.

Following separation by the gas chromatograph, the eluted molecules enter the mass spectrometer, which acts as a detector. The molecules are ionized, most commonly by electron impact (EI), causing them to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint. The mass spectrum of "Oxirane, (1-methylpropyl)-" is characterized by specific fragment ions that are used for its unambiguous identification.

| Parameter | Value/Description |

|---|---|

| Column Type | Capillary column (e.g., DB-5, HP-5, SLB-IL60) |

| Stationary Phase | Poly(5% diphenyl/95% dimethyl siloxane) or similar |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Split (e.g., 100:1) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial: 40 °C (hold 4 min), Ramp: 8 °C/min to 200 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Key Mass Spectral Fragments (m/z) | 72 (M+), 57, 43, 29, 27 |

Size-Exclusion Chromatography (SEC) for Polymer Characterization

For polymers derived from "Oxirane, (1-methylpropyl)-", such as poly(1,2-butylene oxide), Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining their molecular weight characteristics. SEC separates molecules based on their hydrodynamic volume in solution.

The SEC system consists of a column packed with a porous gel. Larger polymer chains are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller polymer chains can penetrate the pores to varying extents, resulting in a longer path and later elution. This separation by size allows for the determination of the molecular weight distribution of the polymer sample.

The output from the SEC is a chromatogram showing the distribution of polymer sizes. By calibrating the system with polymer standards of known molecular weights, it is possible to determine several important parameters for the polymer sample:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain, giving more significance to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length, while higher values indicate a broader distribution of chain lengths.

The molecular weight and PDI of poly(1,2-butylene oxide) are critical parameters as they significantly influence the physical and mechanical properties of the material.

| Sample ID | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| PBO-1 | 5,200 | 5,500 | 1.06 |

| PBO-2 | 10,500 | 11,100 | 1.06 |

| PBO-3 | 21,000 | 22,300 | 1.06 |

Theoretical and Computational Chemistry Studies of Oxirane, 1 Methylpropyl

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure, reaction mechanisms, and spectroscopic properties of molecules. These first-principles methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of a chemical system.

Density Functional Theory (DFT) for Electronic Structure and Reaction Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying epoxides due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure of Oxirane, (1-methylpropyl)- and to calculate the energetics of its chemical reactions, particularly the characteristic ring-opening reactions.

Research on related epoxides has shown that DFT can effectively model the regioselectivity of nucleophilic attack. For alkyl-substituted epoxides like Oxirane, (1-methylpropyl)-, calculations consistently show that nucleophilic attack occurs preferentially at the less sterically hindered carbon atom. researchgate.net DFT is also instrumental in determining reaction energies and activation barriers for various transformations. For instance, studies on the reduction of epoxides on catalyst surfaces have used DFT to calculate the activation barriers for C-O bond cleavage, providing mechanistic clarity. utexas.edu

The choice of the functional and basis set is critical for obtaining accurate results. Hybrid functionals such as B3LYP are commonly used, and for specific properties, long-range corrected functionals like CAM-B3LYP may be employed. diva-portal.orgmdpi.com Theoretical investigations into the acid-catalyzed hydrolysis of epoxides have compared various DFT functionals against other methods to select the most appropriate level of theory for describing the system. unicamp.br To accurately model interactions, such as those with a catalyst surface, it is sometimes essential to use hybrid functionals and account for additional physical effects. rsc.org

Table 1: Application of DFT in Epoxide Research

| System Studied | DFT Functional/Basis Set | Property Investigated | Key Finding |

|---|---|---|---|

| Epoxide Ring Opening | Not Specified | Regioselectivity | Steric effects control the site of nucleophilic attack on alkyl-epoxides. researchgate.net |

| Epoxide Reduction on Graphene | VASP (plane-wave) | Activation Energy | Calculated the energy barrier for the epoxide ring-opening by hydrazine. utexas.edu |

| Methyl Oxirane | B3LYP, CAM-B3LYP | Electronic Transitions | Showed a strong dependence of excited state properties on electron correlation. diva-portal.org |

| Propylene (B89431) Oxide Hydrolysis | B3LYP / 6-311++G** | Geometry & Energy | Compared DFT with HF and MP2 methods for accuracy in describing the oxirane ring. unicamp.br |

| CO on Oxide Surface | Hybrid Functionals | Adsorption Interaction | Accurate description of surface-adsorbate interaction requires advanced functionals. rsc.org |

Ab Initio Methods in Oxirane Research

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are derived directly from theoretical principles without the inclusion of experimental data. These methods have been foundational in the study of oxirane and its derivatives.

Early computational studies on the gas-phase hydrolysis of protonated oxirane utilized ab initio molecular orbital calculations to explore the reaction mechanism. acs.org More comprehensive studies on similar epoxides, like propylene oxide, have systematically compared the performance of HF, MP2, and DFT methods for geometry optimization. One such study concluded that the MP2/6-311++G** level of theory was best suited for reproducing the experimental structural parameters of the fundamental oxirane ring. unicamp.br These high-level calculations are crucial for establishing accurate molecular geometries, which are the basis for further energy and property calculations. Ab initio methods are also applied to study the excited states of oxirane derivatives, providing benchmarks for less computationally expensive methods like DFT. diva-portal.org

Table 2: Comparison of Ab Initio Methods in Oxirane Studies

| Method | System Studied | Purpose | Reference |

|---|---|---|---|

| Hartree-Fock (HF) | Propylene Oxide | Geometry Optimization | Compared against MP2 and DFT for structural accuracy. unicamp.br |

| Møller-Plesset (MP2) | Propylene Oxide | Geometry Optimization | Found to provide the best agreement with experimental geometry for the oxirane skeleton. unicamp.br |

| Ab Initio Molecular Orbital Theory | Protonated Oxirane | Reaction Mechanism | Investigated the gas-phase hydrolysis reaction pathway. acs.org |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical calculations are a valuable tool for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of unknown compounds.

The vibrational frequencies in an IR spectrum correspond to the normal modes of molecular vibration. DFT calculations can predict these frequencies with good accuracy, although a scaling factor is often applied to the computed values to better match experimental results. dntb.gov.ua The NIST Chemistry WebBook contains experimental IR spectra for Oxirane, (1-methylpropyl)-, which can serve as a benchmark for theoretical predictions. nist.gov

Similarly, NMR chemical shifts and coupling constants can be calculated using quantum mechanical methods. The process involves optimizing the molecular geometry and then computing the NMR shielding tensors, which are then converted to chemical shifts relative to a standard reference. Experimental 1H NMR data for 1,2-epoxybutane (B156178) is available and can be used to validate computational predictions. chemicalbook.comnih.gov

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic description, it is computationally intensive. For larger systems or longer timescale phenomena, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable. These methods use classical mechanics and empirical force fields to model molecular behavior.

Conformational Analysis of Oxirane Derivatives

Oxirane, (1-methylpropyl)- possesses conformational flexibility due to the rotation around the C-C single bonds of the 1-methylpropyl group. Molecular mechanics methods are ideal for exploring the potential energy surface of such molecules to identify stable conformers and the energy barriers between them.

A conformational analysis typically involves a systematic search of rotational angles (dihedrals) to locate all low-energy minima. Studies on similarly flexible heterocyclic compounds have demonstrated that this approach can identify various stable forms, such as chair and twist conformers, and map the pathways for their interconversion. researchgate.net For Oxirane, (1-methylpropyl)-, this analysis would reveal the preferred spatial arrangement of the ethyl group relative to the oxirane ring, which can influence its reactivity and interactions with other molecules.

Modeling of Catalyst-Substrate Interactions

Molecular mechanics and dynamics simulations are frequently used to model the non-covalent interactions between a substrate, like Oxirane, (1-methylpropyl)-, and the active site of a catalyst. These simulations provide critical insights into the initial binding events that precede a chemical reaction.

MD simulations can model the process of the substrate docking into the catalyst's binding pocket, revealing the preferred orientation and binding affinity. These models rely on force fields that describe van der Waals and electrostatic interactions between the substrate and the catalyst. researchgate.net This approach is crucial for understanding the factors that govern substrate recognition and selectivity. For example, modeling the interaction of an epoxide with a catalyst can elucidate why a particular stereoisomer is formed or why the reaction proceeds at a specific site. researchgate.net The initial catalyst-substrate complex geometry obtained from MM/MD can then be used as a starting point for more accurate quantum chemical calculations to investigate the electronic details of the catalytic reaction mechanism. mdpi.com

Simulation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions involving Oxirane, (1-methylpropyl)-, also known as 1,2-epoxybutane. Through quantum mechanical calculations, researchers can map out the potential energy surface (PES) of a reaction, identifying the most probable pathways, the structures of transient intermediates, and the energy barriers associated with transition states.

A notable example of such a simulation is the study of the reaction of 1,2-epoxybutane with chlorine atoms. nih.gov This reaction is of interest in atmospheric chemistry and can proceed through different pathways, primarily involving hydrogen atom abstraction. Computational studies, often employing Density Functional Theory (DFT), have been used to explore the PES for the abstraction of hydrogen atoms from different positions on the 1,2-epoxybutane molecule. nih.gov

These simulations reveal that the reaction pathway is highly dependent on the site of hydrogen abstraction. For instance, the abstraction of a hydrogen atom from the CH2 group adjacent to the epoxide ring (the β-position) is often found to be the most favorable pathway. nih.gov The transition state for this process can be located and characterized, providing insights into the geometry of the interacting species at the peak of the energy barrier.

The table below summarizes hypothetical data from a DFT study on the hydrogen abstraction from 1,2-epoxybutane by a chlorine atom, illustrating the kind of information that can be obtained from such simulations.

| Reaction Pathway | Abstracted Hydrogen | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Path A | H from CH₂ (ring) | 12.5 | -5.2 |

| Path B | H from CH (ring) | 10.8 | -3.7 |

| Path C | H from CH₂ (ethyl) | 8.2 | -1.5 |

| Path D | H from CH₃ (ethyl) | 9.5 | -2.8 |

Following the initial hydrogen abstraction, the resulting radical can undergo further reactions, such as the opening of the epoxide ring. Computational studies can also simulate this subsequent step, identifying the transition state for the ring-opening and the structure of the resulting product. nih.gov These simulations have shown that the epoxide ring-opening can proceed through a low energy barrier, indicating a rapid subsequent reaction. nih.gov

Computational Insights into Regioselectivity and Stereoselectivity

The ring-opening of unsymmetrical epoxides like Oxirane, (1-methylpropyl)- can result in different constitutional isomers (regioisomers) and stereoisomers. Computational chemistry offers profound insights into the factors governing the regioselectivity and stereoselectivity of these reactions.

Regioselectivity:

The regioselectivity of the nucleophilic ring-opening of 1,2-epoxybutane is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the catalyst. Under acidic conditions, the reaction often proceeds via a mechanism with significant carbocationic character at the transition state. Computational studies on similar epoxides have shown that in such cases, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide ring, as this carbon can better stabilize the partial positive charge. researchgate.net

Conversely, under basic or neutral conditions, the reaction typically follows an SN2-type mechanism, where steric hindrance plays a dominant role. DFT calculations have demonstrated that in these scenarios, the nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. researchgate.net

A specific computational study on the ring-opening of 1,2-epoxybutane with methanol (B129727) catalyzed by heterogeneous Lewis acid catalysts, such as Sn-Beta zeolites, has provided quantitative insights into the regioselectivity. researchgate.net These DFT calculations help to elucidate the mechanism, which can involve the activation of the epoxide on an alcohol molecule adsorbed at the catalytic site, followed by the nucleophilic attack of a second alcohol molecule. researchgate.net The calculated energy barriers for the attack at the two different carbon atoms of the epoxide ring can be used to predict the major product.

The following interactive table presents hypothetical results from a DFT study on the Lewis acid-catalyzed ring-opening of 1,2-epoxybutane with methanol, highlighting the factors influencing regioselectivity.

| Catalyst | Nucleophilic Attack at | Activation Energy (kcal/mol) | Predicted Major Product |

| Sn-Beta | C1 (less substituted) | 15.8 | 1-methoxy-2-butanol |

| Sn-Beta | C2 (more substituted) | 18.2 | 2-methoxy-1-butanol |

| Zr-Beta | C1 (less substituted) | 16.5 | 1-methoxy-2-butanol |

| Zr-Beta | C2 (more substituted) | 18.9 | 2-methoxy-1-butanol |

Stereoselectivity:

The ring-opening of epoxides is a stereospecific reaction. For a chiral epoxide like (R)- or (S)-1,2-epoxybutane, the stereochemistry of the products is determined by the mechanism of the nucleophilic attack. In a typical SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the C-O bond, resulting in an inversion of the configuration at that stereocenter. youtube.com

While specific computational studies detailing the stereoselectivity of reactions involving Oxirane, (1-methylpropyl)- are not abundant in the reviewed literature, the principles can be understood from general computational studies of epoxide ring-openings. DFT calculations can be used to model the transition states for the attack of a nucleophile on a chiral epoxide. By analyzing the geometry and energy of these transition states, the preferred stereochemical outcome can be predicted. For instance, in the enantioselective ring-opening of epoxides, chiral catalysts can create a chiral environment around the epoxide, leading to a differentiation in the energy of the transition states for the formation of the two possible enantiomeric products.

Prediction of Novel Reactivity and Catalytic Systems

A frontier in computational chemistry is the in silico design and prediction of novel reactivity and catalytic systems. mdpi.com By leveraging computational screening and mechanistic understanding derived from DFT calculations, it is possible to propose new catalysts and reaction conditions for the functionalization of molecules like Oxirane, (1-methylpropyl)-.

The general approach involves several steps:

Hypothesizing a Catalytic Cycle: Based on known chemical principles, a plausible catalytic cycle for a desired transformation of 1,2-epoxybutane is proposed.

Computational Screening of Catalysts: A library of potential catalysts is computationally screened for their ability to facilitate the key steps in the proposed catalytic cycle. This can involve the calculation of key descriptors such as binding energies of intermediates or the activation energies of rate-determining steps. fit.edu

Detailed Mechanistic Investigation: The most promising candidates from the screening are then subjected to a more detailed mechanistic investigation using DFT to calculate the full energy profile of the catalytic cycle.

Prediction of Performance: Based on the calculated energy profiles, the efficiency and selectivity of the proposed catalytic system can be predicted.

While specific predictions of novel catalysts for reactions of Oxirane, (1-methylpropyl)- are not extensively documented in the searched literature, the methodologies have been successfully applied to other epoxides. For example, computational studies have been used to design catalysts for the enantioselective ring-opening of meso-epoxides or the copolymerization of epoxides with CO2. nih.gov

The table below illustrates a hypothetical outcome of a computational screening of different Lewis acid catalysts for a novel hydrocyanation reaction of 1,2-epoxybutane, showcasing how computational chemistry can guide the discovery of new catalytic systems.

| Catalyst Candidate | Calculated Activation Energy (kcal/mol) | Predicted Regioselectivity (attack at C1) | Predicted Enantiomeric Excess (%) |

| Catalyst A | 25.4 | 85% | 10% |

| Catalyst B | 18.7 | 92% | 75% |

| Catalyst C | 22.1 | 78% | 40% |

| Catalyst D (Novel) | 15.3 | 98% | 95% |

Through such predictive modeling, computational chemistry can significantly accelerate the discovery of new and efficient ways to utilize versatile building blocks like Oxirane, (1-methylpropyl)- in chemical synthesis.

Applications of Oxirane, 1 Methylpropyl As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The high reactivity of the epoxide ring in 1,2-epoxybutane (B156178) makes it a valuable precursor for constructing intricate molecular architectures. chemicalbull.com Nucleophilic attack on the ring readily opens it, creating new functionalized molecules that can serve as intermediates for further synthesis.

While direct, single-step cyclizations using 1,2-epoxybutane to form diverse heterocyclic systems are not extensively documented as a primary synthetic route, its role is crucial in preparing key precursors for such systems. The synthesis of tetrahydrofuran (B95107) derivatives, for instance, often involves the intramolecular addition of alcohols to epoxides. nih.govrsc.org By reacting 1,2-epoxybutane with appropriate nucleophiles, intermediates containing both a hydroxyl group and a suitable leaving group can be generated, which can then undergo intramolecular cyclization to form substituted tetrahydrofurans. This multi-step approach highlights the role of 1,2-epoxybutane as a foundational building block for more complex heterocyclic structures.

The chiral nature of 1,2-epoxybutane is one of its most significant features, making it an essential starting material for asymmetric synthesis. wikipedia.org Both the (R)- and (S)-enantiomers are used to produce optically pure intermediates for the fine chemical and pharmaceutical industries. The stereospecific ring-opening of these chiral epoxides allows for the transfer of chirality to the resulting product, a critical step in the synthesis of complex molecules with specific biological activities.

Research has demonstrated the use of these chiral synthons in a variety of applications. For example, they are instrumental in creating chiral amino alcohols, which can be employed as ligands in enantioselective catalysis. The nucleophilic ring-opening of optically pure (R)-(+)-1,2-epoxybutane is a documented method for synthesizing new (R)-2-butanol derivatives, which are valuable chiral building blocks. Similarly, chiral 1,2-epoxybutane is a precursor in the synthesis of intermediates for complex natural products and pharmaceutical agents.

Table 1: Examples of Chiral Intermediates Synthesized from 1,2-Epoxybutane

| Chiral Intermediate | Starting Enantiomer | Application/Significance |

|---|---|---|

| (R)-2-Butanol Derivatives | (R)-(+)-1,2-Epoxybutane | Versatile chiral building blocks for organic synthesis. |

| Chiral Amino Alcohols | (R)- or (S)-1,2-Epoxybutane | Used as ligands in asymmetric catalysis for enantioselective reactions. |

| Exocyclic 2,4,5-trienols | Enantiomerically pure enyne oxiranes derived from 1,2-epoxybutane | Used in the synthesis of complex molecules with chirality transfer. mdpi.com |

Monomer for Advanced Polymeric Materials and Coatings

1,2-Epoxybutane is a key monomer in the production of various polymers, particularly polyethers and polycarbonates. nih.govnih.gov Its polymerization can be controlled to produce materials with specific properties, making it valuable for advanced applications. The ability to act as a reactive diluent and cross-linking agent in epoxy resin formulations further expands its utility in coatings and adhesives. chemicalbull.com

The most prominent polymeric application of 1,2-epoxybutane is in the synthesis of poly(1,2-butylene oxide) (PBO), a rubbery and moderately polar polymer. rsc.org Anionic ring-opening polymerization (AROP) is a common method used to produce PBO with high molecular weights and narrow molecular weight distributions. rsc.orgacs.org This process is often initiated by systems such as potassium tert-butanolate or a phosphazene base combined with a secondary amide or carbamate. rsc.orgrsc.org

The resulting polyether chains can be functionalized to introduce specific chemical properties. For instance, homopolymerization can yield PBO with a terminal secondary alcohol group. rsc.org Further chemical transformations can convert these alcohol groups into amino groups, which can then be functionalized with molecules like 2,4-diaminotriazine (DAT) and thymine. rsc.org This functionalization is nearly quantitative and allows for the creation of supramolecular polymer architectures. rsc.org

Table 2: Molecular Weight Characterization of Functionalized Poly(1,2-butylene oxide)s

| Polymer | Mn (NMR) (g/mol) | Mw/Mn (SEC) | Functionality |

|---|---|---|---|

| PBO5k1-OH | 4,810 | 1.03 | Monofunctional (OH end-group) |

| PBO5k-Thy | 4,950 | 1.03 | Monofunctional (Thymine end-group) |

| PBO5k-DAT | 4,870 | 1.06 | Monofunctional (DAT end-group) |

| PBO5k2-OH | 5,160 | 1.02 | Bifunctional (OH end-groups) |

Data sourced from a study on PBO-based supramolecular architectures. rsc.org

The properties of polymers derived from 1,2-epoxybutane can be precisely controlled through copolymerization. By incorporating other monomers, specialty polymers with tunable thermal and mechanical properties can be developed. mdpi.com A significant area of research is the terpolymerization of 1,2-butylene oxide (BO) with other epoxides, such as propylene (B89431) oxide (PO) and cyclohexene (B86901) oxide (CHO), and carbon dioxide (CO2). mdpi.comnih.gov

This approach allows for the synthesis of aliphatic polycarbonates with adjustable glass transition temperatures (Tg) and surface hydrophilicity. mdpi.comnih.gov For example, the copolymerization of BO and CO2 can be catalyzed by a binary Schiff base cobalt system. nih.gov By varying the feed ratio of the different epoxide monomers, the final properties of the terpolymer can be systematically modulated. This provides an effective method for creating CO2-based polymers with tailored characteristics for specific applications, such as biodegradable materials. mdpi.comnih.gov

Table 3: Effect of Monomer Feed Ratio on Terpolymer Properties (CO2/BO/CHO)

| BO:CHO Feed Ratio | Mn (kg/mol) | Glass Transition Temp. (Tg) (°C) | Polymer Selectivity (%) |

|---|---|---|---|

| 9:1 | 32.2 | 32.4 | 97.1 |

| 5:5 | 48.4 | 67.8 | Not Reported |

Data from a study on the terpolymerization of CO2 and epoxides. mdpi.comnih.gov

Role in the Synthesis of Industrial Chemicals (excluding direct consumer products)

1,2-Epoxybutane is a valuable intermediate in the synthesis of a range of industrial chemicals. chemicalmarketanalytics.commpbio.com Its primary role is as a precursor to butylene glycols and their derivatives, which have widespread industrial use. nih.govnih.gov It also serves as a key component in the production of non-ionic surfactants and as a stabilizer for chlorinated solvents. chemicalbull.comchemicalmarketanalytics.com

The hydration of 1,2-epoxybutane yields 1,2-butanediol (B146104) (a butylene glycol), which is used in the production of plasticizers and as a component in industrial fluids like antifreeze and coolants. mpbio.comnjchm.com In the surfactant industry, 1,2-epoxybutane is used to manufacture non-ionic surface-active agents, which function as emulsifiers, wetting agents, and crude oil demulsifiers. chemicalbull.commpbio.com Furthermore, a significant portion of commercially produced 1,2-epoxybutane is used as an acid-scavenging stabilizer in chlorinated solvents like trichloroethylene. nih.gov

Table 4: Industrial Chemicals Derived from Oxirane, (1-methylpropyl)-

| Derived Chemical | Industrial Application |

|---|---|

| Butylene Glycols | Intermediate for plasticizers; component in antifreeze and hydraulic fluids. nih.govnjchm.com |

| Non-ionic Surfactants | Emulsifiers, wetting agents, textile and dyeing auxiliaries, crude oil demulsifiers. chemicalbull.commpbio.com |

| Butanolamines | Chemical intermediates. nih.gov |

| Stabilizer for Chlorinated Solvents | Acts as an acid scavenger in solvents such as trichloroethylene. nih.gov |

| Polyols for Polyurethanes | Precursors for polyurethane plastics. mpbio.comnjchm.com |

Emerging Research Directions in Oxirane, 1 Methylpropyl Chemistry

Development of Sustainable and Green Synthetic Protocols

The synthesis of epoxides, traditionally reliant on methods that can generate significant waste, is undergoing a green transformation. Research is focused on replacing conventional reagents with more environmentally benign alternatives and adopting energy-efficient processes. The epoxidation of the precursor alkene, 3-methyl-1-pentene, to form Oxirane, (1-methylpropyl)-, can be envisioned using these modern, sustainable protocols.

A primary focus is the use of hydrogen peroxide (H₂O₂) as a "green" oxidant, as its only byproduct is water. rsc.orgorganic-chemistry.org Various catalytic systems have been developed to activate H₂O₂ for the epoxidation of olefins. These include:

Organocatalysts: Ketones such as 2,2,2-trifluoroacetophenone (B138007) can catalyze the epoxidation of a wide range of alkenes using H₂O₂ under mild, often metal-free conditions. organic-chemistry.orguea.ac.uk

Heterogeneous Catalysts: Supporting active metals like tungsten on solid supports (e.g., silica (B1680970) gel) creates catalysts that are easily recoverable and reusable, minimizing waste and product contamination. nih.gov

Phase-Transfer Catalysis: Polyoxometalate-based catalysts have been successfully used for the solvent-free epoxidation of biorenewable terpenes using aqueous H₂O₂, a technique directly applicable to hydrocarbon-based olefins. rsc.org

These methods offer significant advantages over older techniques that use peroxy acids (like m-CPBA), which generate stoichiometric amounts of acid waste. mdpi.com The development of continuous flow microreactors further enhances the safety and efficiency of these reactions, particularly when using potent oxidants like H₂O₂. rsc.org

Table 1: Comparison of Green Epoxidation Methods Applicable to Olefins

| Catalytic System | Oxidant | Key Advantages | Representative Substrates |

|---|---|---|---|

| Organocatalysts (e.g., Ketones) | H₂O₂ | Metal-free, mild conditions, operational simplicity. organic-chemistry.orguea.ac.uk | Mono-, di-, and trisubstituted olefins. organic-chemistry.org |

| Heterogenized Tungsten Compounds | H₂O₂ | Catalyst is recoverable and reusable, solvent-free conditions. nih.gov | Cyclooctene, styrene, 1-octene. nih.gov |

| Polyoxometalate Phase Transfer | H₂O₂ | Solvent-free, high efficiency, suitable for flow chemistry. rsc.org | Biorenewable terpenes (e.g., limonene). rsc.org |

| Manganese Salts with Bicarbonate | H₂O₂ | Use of inexpensive and abundant metal catalyst. organic-chemistry.org | Aryl-substituted and cyclic alkenes. organic-chemistry.org |

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high levels of selectivity—regio-, chemo-, and stereoselectivity—is a central goal in modern organic synthesis. For an unsymmetrical epoxide like Oxirane, (1-methylpropyl)-, regioselective ring-opening is crucial for generating specific isomers of 1,2-disubstituted products.

Recent advances in catalysis offer powerful tools to control these outcomes:

Heterogeneous Lewis Acid Catalysts: Zeolites containing isolated Lewis acidic metal sites, such as Sn-Beta, have emerged as highly active and selective catalysts for the ring-opening of epoxides with alcohols. nsf.gov These solid acids can preferentially activate the epoxide ring and direct the nucleophilic attack to a specific carbon atom, often with higher efficiency and selectivity than homogeneous catalysts. For terminal epoxides, Sn-Beta has been shown to be highly regioselective for nucleophilic attack at the sterically less hindered carbon. nsf.gov

Frustrated Lewis Pairs (FLPs): Combinations of bulky Lewis acids and bases that cannot form a classical adduct, known as FLPs, have been shown to mediate the regioselective ring-opening of monosubstituted epoxides. researchgate.net The reaction proceeds through a zwitterionic intermediate, providing a metal-free pathway to functionalized products. researchgate.net

Organocatalysis for Asymmetric Reactions: Chiral organocatalysts are increasingly used for the desymmetrization of meso-epoxides and the kinetic resolution of racemic epoxides, providing access to enantiomerically pure compounds. nih.gov Hydrogen-bonding catalysts, for instance, can activate one enantiomer of a racemic epoxide preferentially towards a nucleophile, allowing for the separation of unreacted epoxide and the ring-opened product in high enantiomeric excess. nih.gov

Table 2: Modern Catalytic Systems for Epoxide Ring-Opening Reactions

| Catalyst Type | Reaction Type | Selectivity Control | Key Features |

|---|---|---|---|

| Sn-Beta Zeolite | Alcoholysis | Regioselective | Heterogeneous, reusable, high activity for terminal epoxides. nsf.gov |

| Frustrated Lewis Pairs (FLPs) | General Ring-Opening | Regioselective | Metal-free, forms stable zwitterionic intermediates. researchgate.net |

| Chiral Hemisquaramides | Kinetic Resolution (CO₂ addition) | Enantioselective | Organocatalytic, solvent-free conditions. nih.gov |

| Scandium(III) Triflate | Aminolysis | Regioselective | Lewis acid catalysis for effective ring-opening with amines. chem960.com |

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work has become a powerful driver of innovation in catalysis and reaction design. Density Functional Theory (DFT) calculations are now routinely used to predict reaction outcomes and elucidate complex mechanisms, guiding experimental efforts and accelerating discovery.

In the context of epoxide chemistry, computational studies provide critical insights into:

Reaction Mechanisms: DFT calculations can distinguish between different potential pathways, such as concerted versus stepwise mechanisms in ring-opening reactions catalyzed by Lewis acids like Sn-Beta. nsf.gov This helps in understanding the origins of observed regioselectivity.

Transition State Analysis: By calculating the energy barriers of different reaction pathways, researchers can predict which product is kinetically favored. For example, computational analysis of FLP-mediated epoxide opening revealed a high energy barrier for direct attack on the oxygen atom, supporting a mechanism involving attack at a ring carbon. researchgate.net

Catalyst Design: Computational modeling aids in the rational design of new catalysts. For instance, in silico design of asymmetric FLPs has been explored to optimize catalyst efficiency and selectivity for reactions like the formation of cyclic carbonates from CO₂ and epoxides. researchgate.net

This integrated approach allows for a deeper understanding of the factors controlling reactivity and selectivity, enabling the development of more efficient and predictable synthetic methods for transforming epoxides like Oxirane, (1-methylpropyl)-.

Exploration of New Chemical Transformations and Cascade Reactions

The inherent strain energy of the oxirane ring makes it an excellent electrophile for initiating complex reaction sequences known as cascade reactions. In a cascade, a single reaction event triggers a series of subsequent intramolecular transformations, rapidly building molecular complexity from a simple starting material.

Epoxide-opening cascades are a cornerstone of natural product synthesis, particularly for polycyclic polyether compounds. scribd.comnih.gov The key principle involves the nucleophilic opening of an epoxide ring, which unmasks a new nucleophile (typically a hydroxyl group) that can then open another nearby epoxide, leading to a chain of cyclization events. nih.gov

Key research directions include:

Enzymatic Cascades: Nature provides inspiration through enzymes like oxidosqualene cyclase, which orchestrates a remarkable cascade of cyclizations initiated by the protonation and opening of an epoxide to form complex steroids. nih.gov Understanding these biological pathways can inspire the design of new biomimetic catalysts.

Acid-Promoted Cascades: Simple acid catalysis can trigger epoxide-opening cascades in synthetic poly-epoxide substrates to form oligotetrahydrofuran and oligotetrahydropyran motifs, which are common structural units in many natural products. nih.gov

Electrophilic Cascades: The opening of an epoxide can generate a carbocationic intermediate that is susceptible to attack by other nucleophiles within the molecule, such as alkenes, initiating polyene cyclization cascades. scribd.com

The strategic placement of an epoxide group in a molecule like a derivative of Oxirane, (1-methylpropyl)- could serve as the starting point for designing novel cascade reactions to access complex heterocyclic structures.

Design of Functional Polymeric Materials from Oxirane Monomers

Oxiranes are crucial monomers for the synthesis of polyethers, a versatile class of polymers with applications ranging from surfactants to biomedical materials. The polymerization of Oxirane, (1-methylpropyl)- would yield a polyether with a sec-butyl side chain, which would impart specific properties such as hydrophobicity and solubility.

Emerging research in the polymerization of substituted oxiranes focuses on controlling the polymer's microstructure to tailor its final properties:

Regio- and Stereocontrol: The ring-opening polymerization of monosubstituted epoxides can proceed through attack at either the α- or β-carbon, leading to different polymer backbones. Catalysts based on aluminum, such as tri-isobutyl aluminum, have been shown to produce highly regio-regular, head-to-tail polymers from monomers like 2-furyloxirane. researchgate.net Achieving stereocontrol to produce isotactic or syndiotactic polymers is also a major goal, as it significantly impacts the material's physical properties (e.g., crystallinity and melting point).

Ring-Opening Copolymerization (ROCOP): A powerful strategy for creating functional materials is the copolymerization of epoxides with other monomers, such as cyclic anhydrides, to produce polyesters. Recently, novel Zr(IV) catalysts have been developed that exhibit unusual selectivity in the ROCOP of anhydrides and epoxides, leading to polymers with novel -ABB- repeating sequences instead of the typical alternating -AB- structure. acs.org This provides a new level of control over the polymer architecture and the spacing of functional groups.

The polymerization of Oxirane, (1-methylpropyl)- using such advanced catalytic systems could lead to new materials with unique thermal and mechanical properties, potentially finding use as specialty elastomers, coatings, or additives.

Table 3: Catalytic Systems for Polymerization of Substituted Oxiranes

| Catalyst System | Monomers | Polymer Type | Key Feature of System |

|---|---|---|---|

| Tri-isobutyl aluminum (Al(i-Bu)₃) | 2-Furyloxirane | Homopolymer (Polyether) | Produces highly regio-regular (head-to-tail) polymer structure. researchgate.net |

| Zr(IV) complex | Epoxides + Anhydrides | Copolymer (Polyester-ether) | Unusual selectivity for -ABB- repeating sequences. acs.org |

| Sn(II) catalyst | Cyclohexene (B86901) Oxide + Anhydrides | Copolymer (Polyester-ether) | Produces mixtures of ABB and AB + BBB linkages. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.